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Introduction
c-Met, the receptor tyrosine kinase for hepatocyte growth factor (HGF), is a well-validated

target in oncology.[1][2][3][4] Its dysregulation through amplification, mutation, or

overexpression is implicated in the progression of numerous cancers, driving tumor growth,

invasion, and metastasis.[3][4] As such, the development of small molecule inhibitors targeting

the c-Met kinase domain is an area of intense research. This document provides a technical

overview of c-Met-IN-15, a known inhibitor of c-Met kinase activity.

Target Binding Affinity of c-Met-IN-15
Quantitative data on the direct binding affinity (e.g., Kd) or a precise half-maximal inhibitory

concentration (IC50) for c-Met-IN-15 is not readily available in the public domain. However,

existing information indicates its activity against the c-Met kinase.

Biochemical Assay Data
The available data for c-Met-IN-15, also identified as compound S3, demonstrates its inhibitory

effect on c-Met kinase activity.[5]
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Compound Target Assay Type
Concentrati
on (µM)

% Inhibition IC50 (nM)

c-Met-IN-15

(compound

S3)

c-Met
Biochemical

Kinase Assay
10 21.1 Not Reported

c-Met Signaling Pathway
The c-Met signaling pathway is a complex network that, upon activation by its ligand HGF,

triggers a cascade of intracellular events. These events regulate critical cellular processes,

including proliferation, survival, motility, and invasion.[1][2] Dysregulation of this pathway is a

key driver in many cancers.
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Caption: Simplified c-Met Signaling Pathway

Experimental Protocols
While the specific protocol used to generate the 21.1% inhibition data for c-Met-IN-15 is not

detailed in the available literature, this section outlines standard methodologies for key

experiments used to characterize c-Met inhibitors.
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Biochemical Kinase Activity Assays
Biochemical assays are essential for determining the direct inhibitory effect of a compound on

the kinase activity of the c-Met enzyme. Common methods include luminescence-based ATP

detection assays and time-resolved fluorescence resonance energy transfer (TR-FRET)

assays.

This assay quantifies kinase activity by measuring the amount of ATP remaining in the solution

following a kinase reaction. A decrease in ATP corresponds to an increase in kinase activity.

Experimental Workflow:
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Preparation

Kinase Reaction

Detection

Prepare Reagents:
- c-Met Enzyme

- Substrate (e.g., Poly(Glu,Tyr))
- ATP

- Kinase Buffer
- c-Met-IN-15 (or test compound)

Dispense c-Met enzyme,
substrate, and c-Met-IN-15
into a 96- or 384-well plate.

Initiate reaction by adding ATP.

Incubate at room temperature
(e.g., 60 minutes).

Add Kinase-Glo® Reagent to
terminate the kinase reaction and
initiate the luminescent reaction.

Incubate at room temperature
(e.g., 10 minutes).

Measure luminescence using a
plate reader.

Click to download full resolution via product page

Caption: Kinase-Glo® Assay Workflow
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Detailed Protocol:

Reagent Preparation: Prepare solutions of recombinant c-Met enzyme, a suitable substrate

(e.g., poly(Glu,Tyr)), ATP, and the test compound (c-Met-IN-15) in a kinase assay buffer

(e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).

Reaction Setup: In a white, opaque 96- or 384-well plate, add the c-Met enzyme, substrate,

and varying concentrations of c-Met-IN-15.

Initiation: Start the kinase reaction by adding a solution of ATP. The final ATP concentration is

typically at or near the Km for the enzyme.

Incubation: Incubate the reaction plate at room temperature for a set period (e.g., 60

minutes) to allow for ATP consumption.

Detection: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent stops

the kinase reaction and contains luciferase and luciferin to generate a luminescent signal

from the remaining ATP.

Measurement: After a brief incubation (e.g., 10 minutes) to stabilize the luminescent signal,

measure the luminescence using a plate reader. The signal is inversely proportional to c-Met

kinase activity.

TR-FRET assays measure the phosphorylation of a substrate by a kinase. This technology

uses a terbium- or europium-labeled antibody (donor) that recognizes a phosphorylated

residue on a fluorescently labeled substrate (acceptor). When the substrate is phosphorylated,

the donor and acceptor are brought into close proximity, allowing for fluorescence resonance

energy transfer.
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Preparation

Kinase Reaction

Detection

Prepare Reagents:
- c-Met Enzyme

- Fluorescently Labeled Substrate
- ATP

- Kinase Buffer
- c-Met-IN-15 (or test compound)

Dispense c-Met enzyme,
substrate, and c-Met-IN-15

into a 384-well plate.

Initiate reaction by adding ATP.

Incubate at room temperature
(e.g., 60 minutes).

Add a solution containing
EDTA (to stop the reaction) and
a terbium-labeled anti-phospho

antibody.

Incubate at room temperature
(e.g., 60 minutes).

Measure the TR-FRET signal
(emission at two wavelengths)

using a plate reader.
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Caption: TR-FRET Kinase Assay Workflow
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Detailed Protocol:

Reagent Preparation: Prepare solutions of recombinant c-Met enzyme, a fluorescein-labeled

substrate peptide, ATP, and the test compound in a kinase assay buffer.

Reaction Setup: In a low-volume 384-well plate, add the c-Met enzyme, substrate, and

varying concentrations of c-Met-IN-15.

Initiation: Start the kinase reaction by adding ATP.

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Detection: Add a detection solution containing EDTA to stop the kinase reaction and a

terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

Measurement: After a final incubation period (e.g., 60 minutes), measure the TR-FRET

signal on a compatible plate reader by exciting the terbium donor and measuring emission

from both the donor and the fluorescein acceptor. The ratio of the two emission signals is

proportional to the extent of substrate phosphorylation.

Cellular Assays
Cell-based assays are crucial for determining the efficacy of an inhibitor in a more

physiologically relevant context. These assays typically measure the inhibition of c-Met

autophosphorylation within intact cells.

This assay quantifies the level of phosphorylated c-Met in cell lysates using a sandwich ELISA

format.
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Cell Culture & Treatment

ELISA

Seed c-Met expressing cells
(e.g., MKN45, HCC827)

in a 96-well plate.

Serum-starve cells to reduce
basal signaling.

Treat cells with varying
concentrations of c-Met-IN-15.

Stimulate cells with HGF (if not
using a constitutively active cell line).

Lyse cells to release proteins.

Add cell lysates to the wells.

Use a plate pre-coated with a
c-Met capture antibody.

Incubate to allow capture of
total c-Met.

Wash wells.

Add a detection antibody that
recognizes phosphorylated c-Met.

Incubate.

Wash wells.

Add an HRP-conjugated
secondary antibody.

Incubate.

Wash wells.

Add TMB substrate.

Incubate to develop color.

Add stop solution.

Read absorbance at 450 nm.
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Caption: Phospho-c-Met ELISA Workflow
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Detailed Protocol:

Cell Culture and Treatment: Seed a c-Met-dependent cancer cell line (e.g., MKN45, which

has MET amplification and constitutive phosphorylation) into a 96-well plate.[6] After

adherence, serum-starve the cells and then treat with a dilution series of c-Met-IN-15 for a

specified time (e.g., 1-2 hours).

Cell Lysis: Lyse the cells using a buffer containing protease and phosphatase inhibitors to

preserve the phosphorylation state of the proteins.

ELISA:

Add the cell lysates to a microplate pre-coated with a capture antibody specific for total c-

Met.

Incubate to allow the capture of c-Met protein.

Wash the plate to remove unbound material.

Add a detection antibody that specifically recognizes the phosphorylated form of c-Met

(e.g., at tyrosines 1234/1235).

Incubate and wash.

Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

Incubate and wash.

Add a TMB substrate and allow the color to develop.

Add a stop solution and measure the absorbance at 450 nm. The signal is proportional to

the amount of phosphorylated c-Met.

Conclusion
c-Met-IN-15 is an identified inhibitor of c-Met kinase. While comprehensive quantitative binding

affinity data remains to be publicly detailed, its activity has been noted. The experimental

protocols described herein represent standard, robust methods for the biochemical and cellular
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characterization of c-Met inhibitors like c-Met-IN-15. Further investigation is required to fully

elucidate its potency, selectivity, and mechanism of action to determine its potential as a

therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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